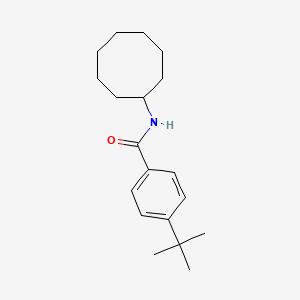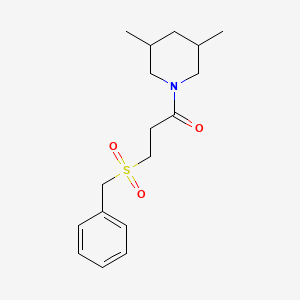![molecular formula C16H21ClN2O2 B11161977 1-[(3-chlorophenyl)carbonyl]-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B11161977.png)
1-[(3-chlorophenyl)carbonyl]-N-(propan-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobenzoyl)-N-(propan-2-yl)piperidine-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a chlorobenzoyl group and an isopropyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzoyl)-N-(propan-2-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 3-chlorobenzoyl chloride and a suitable base.
Attachment of the Isopropyl Group: The isopropyl group is attached through an alkylation reaction using isopropylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzoyl)-N-(propan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-Chlorobenzoyl)-N-(propan-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-N-(propan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorobenzoyl)-N-(propan-2-yl)piperidine-4-carboxamide: shares structural similarities with other piperidine derivatives.
1-(3-Chlorobenzoyl)-N-(propan-2-yl)piperidine-4-carboxamide: can be compared to compounds like 1-(3-chlorobenzoyl)-N-(methyl)piperidine-4-carboxamide and 1-(3-chlorobenzoyl)-N-(ethyl)piperidine-4-carboxamide.
Uniqueness
The uniqueness of 1-(3-chlorobenzoyl)-N-(propan-2-yl)piperidine-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Conclusion
1-(3-Chlorobenzoyl)-N-(propan-2-yl)piperidine-4-carboxamide is a compound of significant interest due to its versatile chemical properties and potential applications in various scientific fields. Its synthesis, chemical reactions, and research applications make it a valuable subject for ongoing study and exploration.
Properties
Molecular Formula |
C16H21ClN2O2 |
|---|---|
Molecular Weight |
308.80 g/mol |
IUPAC Name |
1-(3-chlorobenzoyl)-N-propan-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H21ClN2O2/c1-11(2)18-15(20)12-6-8-19(9-7-12)16(21)13-4-3-5-14(17)10-13/h3-5,10-12H,6-9H2,1-2H3,(H,18,20) |
InChI Key |
HENJLQXWIDQBLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11161895.png)
![2-hexyl-3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11161903.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161909.png)
![4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B11161910.png)

![1-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161917.png)
![N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11161936.png)

![1-ethyl-N-[1-(1H-indol-3-yl)propan-2-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B11161944.png)
![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11161949.png)

![methyl {7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161961.png)

![N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-isoleucine](/img/structure/B11161967.png)
